Quinine sulfate

Descripción

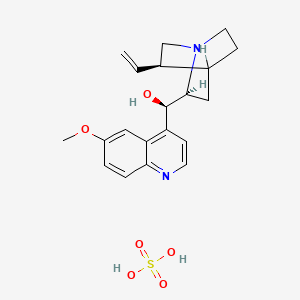

An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.

See also: Quinine (has active moiety) ... View More ...

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONWGALEIBILOG-VMJVVOMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859000 | |

| Record name | Quinine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804-63-7, 207671-44-1 | |

| Record name | Quinine sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kinin-szulfát | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XCR57IWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isolation of Quinine Sulfate: A Historical and Technical Guide

An in-depth exploration of the pivotal moments and scientific methodologies that led to the isolation of quinine sulfate from cinchona bark, a landmark achievement in the history of medicine and pharmacology.

Introduction

For centuries, the bark of the cinchona tree, a genus native to the Andean forests of South America, was the only effective treatment for malaria. Its therapeutic properties were a closely guarded secret of the indigenous populations before being introduced to Europe in the 17th century. However, the use of crude cinchona bark presented significant challenges, including inconsistent potency and difficulties in administering standardized doses. The quest to isolate the active principle from the bark was a driving force in the nascent field of chemistry in the early 19th century. This technical guide provides a comprehensive overview of the history of this compound isolation, with a focus on the pioneering experimental work that transformed a botanical remedy into a purified, life-saving pharmaceutical.

The Dawn of Alkaloid Chemistry: Pelletier and Caventou's Breakthrough

The pivotal moment in the history of quinine came in 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the alkaloid from cinchona bark.[1][2] Their work, published in the Annales de Chimie et de Physique, laid the foundation for alkaloid chemistry and revolutionized the treatment of malaria.[3] Pelletier and Caventou's success was built upon the emerging technique of acid-base extraction, a method that would become a cornerstone of natural product chemistry.

Experimental Protocol of Pelletier and Caventou (1820)

Pelletier and Caventou's original method, as described in their 1820 publication "Recherches chimiques sur les quinquinas," involved a multi-step process to isolate quinine from the more potent "yellow" cinchona bark (Cinchona calisaya). The following is a detailed reconstruction of their experimental protocol:

-

Extraction: The finely powdered cinchona bark was repeatedly extracted with alcohol. This initial step was crucial to dissolve the alkaloids and other organic compounds present in the bark.

-

Concentration and Initial Purification: The alcoholic extracts were combined and concentrated by distillation. The resulting residue was then treated with water and a small amount of sulfuric acid to form the sulfate salts of the alkaloids, which are more soluble in water than the free bases.

-

Precipitation of Impurities: The acidic aqueous solution was then neutralized with a base, likely calcium hydroxide or magnesium oxide. This caused the precipitation of colored impurities and other less soluble compounds, while the this compound remained in solution.

-

Isolation of Crude Alkaloids: The filtered solution was then treated with an excess of the base to precipitate the crude alkaloids, including quinine and cinchonine, as free bases.

-

Separation of Quinine and Cinchonine: The precipitated mixture of alkaloids was then redissolved in alcohol. Pelletier and Caventou observed that upon slow evaporation of the alcohol, cinchonine would crystallize out first due to its lower solubility, leaving the quinine in the mother liquor.

-

Crystallization of this compound: The remaining alcoholic solution, enriched in quinine, was then treated with a stoichiometric amount of sulfuric acid. Upon cooling and concentration, crystals of this compound would precipitate.

-

Recrystallization for Purity: The initial crop of this compound crystals was further purified by recrystallization from hot water to yield the final, purified product.

Quantitative Analysis of Quinine Content in Cinchona Bark

The isolation of quinine enabled, for the first time, the quantitative assessment of the alkaloid content in different species and batches of cinchona bark. This was a critical step towards standardizing the dosage and ensuring the efficacy of malaria treatment. Early analyses revealed significant variations in quinine content depending on the Cinchona species, the geographical origin, and even the specific part of the tree from which the bark was harvested. In 1842, the French pharmacist Apollinaire Bouchardat conducted a systematic survey of the quinine content in various cinchona barks, further refining the understanding of this crucial raw material.[3][4]

| Cinchona Species | Common Name | Reported Quinine Content (% of dry bark) | Historical Period of Analysis |

| Cinchona calisaya | Yellow Bark | 2.0 - 4.5% | Mid-19th Century |

| Cinchona ledgeriana | Ledger Bark | 8.0 - 13.0% | Late 19th Century |

| Cinchona succirubra | Red Bark | 1.0 - 3.0% | Mid-19th Century |

| Cinchona officinalis | Loxa Bark / Crown Bark | 0.5 - 1.5% | Mid-19th Century |

This table presents a summary of historical data on the quinine content of various Cinchona species. The values represent a range reported in 19th-century analyses and may have varied based on the specific analytical methods of the time.

Improvements in this compound Isolation and Purification

Following Pelletier and Caventou's initial breakthrough, the 19th century saw numerous improvements to the process of this compound extraction and purification. These advancements were driven by the increasing global demand for the drug and the need for more efficient and cost-effective production methods. Key improvements included:

-

Use of Different Solvents: While alcohol was the initial solvent of choice, later methods employed other organic solvents such as fusel oil (a byproduct of alcohol fermentation) and kerosene, which offered advantages in terms of cost and selectivity.

-

Optimization of pH Control: A more precise control of the pH during the acid-base extraction steps led to a more efficient separation of quinine from other cinchona alkaloids and impurities.

-

Industrial-Scale Production: The development of large-scale extraction apparatus and purification techniques allowed for the industrial production of this compound, making the drug more widely available.

-

Improved Crystallization Techniques: Refinements in crystallization methods, including the use of specific solvents and temperature control, resulted in higher purity and better crystal quality of the final this compound product.

Visualizing the Historical Workflow of Quinine Isolation

The following diagram illustrates the key stages in the historical development of quinine isolation, from the traditional use of cinchona bark to the industrial production of purified this compound.

Figure 1. A flowchart illustrating the key milestones in the history of this compound isolation.

Conclusion

The isolation of this compound from cinchona bark by Pelletier and Caventou stands as a monumental achievement in the history of science and medicine. Their pioneering work not only provided a purified and effective treatment for malaria but also laid the groundwork for the field of alkaloid chemistry and the modern pharmaceutical industry. The subsequent improvements in extraction and purification techniques throughout the 19th century made this life-saving drug accessible to millions worldwide. The story of quinine's isolation is a testament to the power of scientific inquiry to unlock the secrets of the natural world and to develop treatments that have had a profound and lasting impact on human health.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Quinine Sulfate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine sulfate, a cornerstone in the history of pharmacology, continues to be a subject of significant interest in modern research and drug development. Derived from the bark of the Cinchona tree, this alkaloid salt is renowned for its antimalarial properties and has applications in the management of nocturnal leg cramps.[1] Its complex chemical structure and multifaceted physiological effects necessitate a thorough understanding of its physical and chemical characteristics. This guide provides a comprehensive overview of the core properties of this compound powder, detailed experimental protocols for their determination, and visualizations of its key signaling pathways and analytical workflows.

Physical Properties

This compound is typically encountered as a white, crystalline powder. It is known for its intensely bitter taste and is odorless.[2][3] The powder is sensitive to light and may darken upon exposure.[2][3]

Quantitative Physical Data

The following tables summarize the key quantitative physical properties of this compound, primarily in its common dihydrate form.

| Property | Value | References |

| Molecular Formula | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O | [4][5][6] |

| Molecular Weight | 782.96 g/mol | [4][5][6] |

| Melting Point | 233 - 235 °C (decomposes) | [2][7] |

| Specific Optical Rotation | -235° to -245° (in 0.1 N HCl) | [8][9][10] |

| pH (1% aqueous solution) | 5.7 - 6.6 | [1][2] |

Table 1: General Physical Properties of this compound Dihydrate

| Solvent | Solubility | Temperature (°C) | References |

| Water | Slightly soluble (1 in 810) | 25 | [11] |

| Boiling Water | Sparingly soluble (1 in 35) | 100 | [11] |

| Ethanol (95%) | Slightly soluble (1 in 120) | 25 | [3] |

| Boiling Ethanol | Soluble | 78 | [4] |

| Chloroform | Slightly soluble | 25 | [3] |

| Diethyl Ether | Practically insoluble | 25 | [3] |

| Acetic Acid (100%) | Freely soluble | 25 | [3] |

| DMSO | Slightly soluble | Ambient | [7] |

| Methanol | Slightly soluble | Ambient | [7] |

Table 2: Solubility Profile of this compound

Chemical Properties

This compound is the salt of a dibasic alkaloid and sulfuric acid. Its chemical behavior is dictated by the functional groups within the quinine molecule, including a quinoline ring system, a quinuclidine nucleus, a secondary alcohol, a methoxy group, and a vinyl group.

Spectroscopic Data

3.1.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Assignment | References |

| ~3200-3400 | O-H stretching (alcohol and water of hydration) | [12][13] |

| ~2800-3000 | C-H stretching (aliphatic and aromatic) | [12] |

| ~1620 | C=C stretching (aromatic and vinyl) | [12][13] |

| ~1510 | Aromatic C=C stretching | [13] |

| ~1240 | C-O stretching (aryl ether) | [12][13] |

| ~1080 | C-N stretching | [12][13] |

Table 3: Key FT-IR Absorption Bands for this compound

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of quinine provide detailed information about its molecular structure. The chemical shifts for this compound will be similar to the free base, with some variations due to protonation. The following data is for the quinine free base and serves as a reference.

-

¹H NMR (DMSO-d₆): Key signals include aromatic protons between 7.0 and 8.8 ppm, the vinyl group protons between 5.0 and 6.0 ppm, the methoxy group singlet around 3.9 ppm, and a complex aliphatic region.[14][15]

-

¹³C NMR (DMSO-d₆): Characteristic signals include those for the aromatic carbons (100-160 ppm), the vinyl carbons (~114 and ~141 ppm), the carbon bearing the hydroxyl group (~70 ppm), and the methoxy carbon (~56 ppm).[15][16]

3.1.3 Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of quinine typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 325.19. The fragmentation pattern can provide further structural information.

Experimental Protocols

Determination of Melting Range

This protocol is based on the USP General Chapter <741>.[17][18][19]

-

Sample Preparation: The this compound powder should be dry and finely powdered.

-

Capillary Filling: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus: Use a calibrated melting point apparatus.

-

Heating: Heat the apparatus to a temperature approximately 10°C below the expected melting point.

-

Measurement: Insert the capillary tube and heat at a rate of 1-2°C per minute.

-

Observation: Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted. This range is the melting range.

Determination of Solubility

This is a general protocol for determining the solubility of a powder.

-

Solvent Preparation: Prepare the desired solvent (e.g., deionized water, ethanol) and bring it to the specified temperature (e.g., 25°C).

-

Saturation: Add an excess of this compound powder to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Determination of Specific Optical Rotation

This protocol is based on the USP General Chapter <781S>.[8][9]

-

Solution Preparation: Accurately weigh a specified amount of this compound (e.g., 0.5 g) and dissolve it in a precise volume of 0.1 N hydrochloric acid (e.g., 25 mL).

-

Instrument Calibration: Calibrate the polarimeter using a blank solution (0.1 N HCl).

-

Measurement: Fill the polarimeter tube (of a known length, e.g., 100 mm) with the sample solution, ensuring no air bubbles are present.

-

Observation: Measure the angle of rotation at a specified temperature (e.g., 25°C) using the sodium D-line (589 nm).

-

Calculation: Calculate the specific rotation using the formula: [α] = (100 * α_obs) / (l * c), where α_obs is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.

Signaling Pathways and Experimental Workflows

Antimalarial Mechanism of Action: Inhibition of Hemozoin Biocrystallization

Quinine's primary antimalarial effect is the disruption of the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

References

- 1. Quinine sulphate, GR 99%+ - 207671-44-1 - Manufacturers & Suppliers in India [ottokemi.com]

- 2. fishersci.com [fishersci.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. prisminltd.com [prisminltd.com]

- 5. westliberty.edu [westliberty.edu]

- 6. This compound dihydrate | C40H54N4O10S | CID 16211610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. britiscientific.com [britiscientific.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. uspbpep.com [uspbpep.com]

- 10. drugfuture.com [drugfuture.com]

- 11. Diffusion of Quinine with Ethanol as a Co-Solvent in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate [file.scirp.org]

- 14. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 15. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]

- 16. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]

- 17. uspbpep.com [uspbpep.com]

- 18. â©741⪠Melting Range or Temperature [doi.usp.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antiviral Mechanism of Action of Quinine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine, a cinchona alkaloid historically celebrated for its antimalarial properties, is re-emerging as a compound of significant interest in antiviral research. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the antiviral activity of quinine sulfate. It synthesizes findings from numerous in vitro studies, detailing its multifaceted approach to disrupting viral infection cycles. Key mechanisms discussed include the impairment of viral entry through the alkalinization of endosomal compartments, immunomodulatory effects mediated by interferon induction, and the inhibition of pro-inflammatory signaling pathways. This guide presents quantitative data from antiviral assays, detailed experimental protocols for key methodologies, and visual representations of the core signaling pathways to facilitate a deeper understanding and guide future research and development efforts.

Introduction

The continuous threat posed by emerging and re-emerging viral pathogens necessitates the exploration of broad-spectrum antiviral agents. Quinine, with its long history of clinical use and well-characterized safety profile, presents a compelling candidate for drug repurposing.[1] In vitro studies have demonstrated the efficacy of this compound against a range of viruses, including Coronaviruses (such as SARS-CoV-2), Influenza A virus (IAV), Dengue virus (DENV), Zika virus (ZIKV), and Herpes Simplex Virus (HSV).[1][2] Its antiviral effects are not attributed to a single mode of action but rather a combination of mechanisms that target both the virus and the host cell response.[1] This guide delves into the core antiviral mechanisms of this compound, providing the technical details necessary for researchers and drug development professionals.

Core Antiviral Mechanisms of Action

The antiviral activity of this compound is multifaceted, primarily revolving around three key areas: interference with viral entry and replication, immunomodulation, and anti-inflammatory effects.

Inhibition of Viral Entry and Uncoating via Endosomal Alkalinization

A crucial mechanism for the entry of many enveloped viruses is receptor-mediated endocytosis, which requires an acidic environment within the endosome for viral uncoating and release of the viral genome into the cytoplasm.[3] Quinine, as a weak base, can accumulate in these acidic intracellular organelles, such as endosomes and lysosomes, and raise their internal pH.[4] This increase in pH inhibits the activity of pH-dependent proteases that are essential for the processing of viral glycoproteins and subsequent fusion of the viral and endosomal membranes.[3] By disrupting this critical step, quinine effectively traps the virus within the endosome, preventing its replication.[1] This mechanism is considered a primary mode of action against viruses like SARS-CoV-2 and Influenza A.

dot

Caption: Inhibition of Viral Entry by Endosomal Alkalinization.

Immunomodulatory Effects: Induction of Type I Interferon

This compound has been shown to enhance the host's innate immune response by stimulating the production and release of Interferon-alpha (IFN-α).[5] IFN-α is a potent cytokine that plays a critical role in establishing an antiviral state within host cells.[6] Upon secretion, IFN-α binds to its receptor (IFNAR) on the surface of infected and neighboring cells, triggering a signaling cascade that leads to the expression of numerous interferon-stimulated genes (ISGs).[7] Two key ISGs in this pathway are RNase L and Protein Kinase R (PKR). RNase L degrades viral RNA, while PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis, thereby inhibiting the production of new viral particles.[6][7] This indirect antiviral mechanism contributes to the broad-spectrum activity of quinine.[5]

dot

Caption: Immunomodomodulation via IFN-α Induction.

Anti-inflammatory Mechanisms

In addition to its direct and indirect antiviral effects, this compound exhibits immunoregulatory properties that can mitigate the excessive inflammation often associated with severe viral infections. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of numerous pro-inflammatory cytokines and chemokines such as TNF-α, IL-1, IL-6, CCL2, and CXCL10.[2][5] By suppressing the NF-κB signaling pathway, quinine can help to control the "cytokine storm" that contributes to tissue damage in severe viral diseases.[5]

dot

Caption: Inhibition of NF-κB Signaling.

Inhibition of Quinone Reductase 2 (hQR2)

Quinine and its derivatives, including chloroquine and hydroxychloroquine, are known to inhibit the human enzyme quinone reductase 2 (hQR2).[2][5] This enzyme is involved in the biosynthesis of sialic acid, which is used as a receptor by some viruses, such as certain coronaviruses and orthomyxoviruses, for attachment to host cells.[5][8] By inhibiting hQR2, quinine may disrupt the synthesis of these viral receptors, thereby reducing the efficiency of viral entry.[5]

Quantitative In Vitro Antiviral Activity

The antiviral efficacy of this compound has been quantified in numerous in vitro studies against a variety of viruses. The following table summarizes key findings, including the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50).

| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| SARS-CoV-2 | Vero B6 | Not Specified | 10.7 ± 2.0 | 38.8 ± 34 | ~3.6 | [5][6] |

| SARS-CoV-2 | Calu-3 | Not Specified | ~25 | >100 | >4 | [6][9] |

| SARS-CoV-2 | Vero B4 | Western Blot | <10 (90% reduction) | ~100-300 | >10-30 | [9][10] |

| SARS-CoV-2 | Caco-2 | Fluorescence Microscopy | ~2-50 (dose-dependent) | >100 | >2-50 | [9][10] |

| Influenza A Virus (IAV) | MDCKII | qRT-PCR | 0.25 | Not Reported | Not Reported | [7] |

| Dengue Virus (DENV) | Not Specified | Focus-Forming Unit Assay | Not specified (80% reduction) | Not Reported | Not Reported | [11] |

| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | Not specified (reduction in plaque number and size) | Not Reported | Not Reported | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of the antiviral activity of this compound.

Plaque Reduction Assay

This assay is a gold-standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.

-

Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero, MDCK) in 6-well or 12-well plates.[13]

-

Compound and Virus Preparation: Prepare serial dilutions of this compound in a serum-free medium. Mix a standardized amount of virus (to produce 50-100 plaques per well) with each drug dilution and incubate for 1 hour at 37°C.[14]

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-30 minutes.[13][15]

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of this compound.[16]

-

Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33-37°C) for a period that allows for plaque formation (typically 2-5 days).[15]

-

Staining and Counting: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize and count the plaques.[13]

-

Data Analysis: The percentage of plaque reduction is calculated relative to the virus control (no drug). The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.

dot

Caption: Plaque Reduction Assay Workflow.

Cell Viability Assay (WST-1)

This colorimetric assay is used to assess the cytotoxicity of the antiviral compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells per well in 100 µL of culture medium.[6]

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 24-72 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[5]

-

Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

Quantitative Reverse Transcription PCR (qRT-PCR)

This technique is used to quantify viral RNA levels in infected cells.

-

RNA Extraction: At the desired time post-infection, lyse the cells and extract total RNA using a commercial kit.[17]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[18]

-

qPCR: Perform quantitative PCR using a qPCR instrument, a suitable master mix containing a fluorescent dye (e.g., SYBR Green), and primers specific for a viral gene and a host housekeeping gene (for normalization).[19]

-

Cycling Conditions: A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18]

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantification of viral RNA. The change in viral RNA levels in treated versus untreated cells indicates the antiviral activity.

Western Blotting

This method is used to detect and quantify specific viral proteins.

-

Protein Extraction: Lyse infected and treated cells in a suitable lysis buffer containing protease inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.[3]

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]

-

Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[9]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the viral protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[4]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[3]

-

Data Analysis: The intensity of the bands corresponding to the viral protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates a compelling profile as a broad-spectrum antiviral agent, acting through a combination of mechanisms that target both viral and host factors. Its ability to interfere with viral entry, modulate the innate immune response, and suppress pro-inflammatory signaling pathways highlights its potential for repurposing in the treatment of various viral infections. The quantitative data from in vitro studies are promising, although further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the antiviral properties of quinine and related compounds. The continued investigation into the multifaceted antiviral mechanisms of this compound may pave the way for the development of novel and effective antiviral therapies.

References

- 1. cellbiologics.com [cellbiologics.com]

- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. origene.com [origene.com]

- 4. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Potential of this compound for COVID-19 Treatment and Its Safety Profile: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 17. researchgate.net [researchgate.net]

- 18. mcgill.ca [mcgill.ca]

- 19. bu.edu [bu.edu]

The Enduring Standard: A Technical Guide to the Fluorescence of Quinine Sulfate in Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Quinine, a natural alkaloid renowned for its historical use in treating malaria, possesses intrinsic fluorescence properties that have established its sulfate salt as a cornerstone standard in spectroscopic analysis. When dissolved in sulfuric acid, quinine sulfate exhibits strong, stable, and well-characterized fluorescence, making it an indispensable tool for the calibration of fluorescence instruments and the determination of relative fluorescence quantum yields. This technical guide provides an in-depth exploration of the fluorescence characteristics of this compound in a sulfuric acid medium, detailing its photophysical parameters, standardized experimental protocols, and the fundamental processes governing its light-emitting behavior.

Core Photophysical and Spectroscopic Data

The fluorescence of this compound is profoundly influenced by its chemical environment. An acidic medium, typically dilute sulfuric acid, is essential to protonate the quinoline nitrogen atom, leading to the formation of the highly fluorescent quinine dication. The use of sulfuric acid is preferred over hydrochloric acid to avoid fluorescence quenching by halide ions.[1][2]

Spectroscopic Properties

The absorption and emission spectra of this compound in sulfuric acid are characterized by broad, largely unstructured bands.[3][4] The primary absorption peaks are found in the ultraviolet region, with a prominent peak around 350 nm that is commonly used for excitation.[5][6]

| Parameter | Value | Sulfuric Acid (H₂SO₄) Conc. | Reference |

| Absorption Maximum (λ_abs) | ~317 nm and ~348 nm | 1 M | [6] |

| Excitation Maximum (λ_ex) | ~350 nm | 0.05 M / 0.1 M / 0.5 M | [2][5][7] |

| Emission Maximum (λ_em) | ~450 nm - 481 nm | 0.05 M / 0.5 M / 1 M | [2][6] |

| Molar Extinction Coefficient (ε) | 5,700 cm⁻¹/M at 347.5 nm | Not Specified | [7] |

Quantum Yield and Fluorescence Lifetime

This compound in sulfuric acid is one of the most widely used standards for determining fluorescence quantum yield (Φ_F).[8] Its quantum yield is notably high, though it can exhibit sensitivity to temperature, particularly in sulfuric acid solutions.[9][10] The fluorescence decay of quinine is complex and has been reported as not being strictly mono-exponential, which can make it less suitable for time-resolved studies where a single-exponential decay is preferred.[7] However, more recent studies have observed single-exponential decays under specific conditions.[6]

| Parameter | Value | Sulfuric Acid (H₂SO₄) Conc. | Reference |

| Fluorescence Quantum Yield (Φ_F) | 0.546 | 0.5 M or 0.05 M | [7][11] |

| Fluorescence Quantum Yield (Φ_F) | ~0.58 | 0.1 M | [5][12] |

| Fluorescence Lifetime (τ_F) | ~19 ns | 0.5 M | [13] |

Foundational Principles: The Jablonski Diagram

The process of fluorescence in this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. Following the absorption of a photon (typically UV light), the quinine molecule is promoted to an excited electronic singlet state (S₁). It then rapidly loses some energy through non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state. From this state, it returns to the electronic ground state (S₀) by emitting a photon, a process known as fluorescence.

Caption: Jablonski diagram illustrating the key transitions in fluorescence.[3][14][15]

Standardized Experimental Protocols

Accurate and reproducible fluorescence measurements rely on meticulous sample preparation and standardized instrument operation.

Protocol 1: Preparation of a this compound Stock Solution

This protocol details the preparation of a 100 mg/L this compound stock solution, a common starting point for creating calibration standards.

Caption: Workflow for preparing a this compound stock solution.[2][16]

Protocol 2: Measurement of Fluorescence Emission Spectrum

This procedure outlines the steps for acquiring a fluorescence emission spectrum using a spectrofluorometer.

Caption: General workflow for fluorescence emission measurement.[7][17]

Protocol 3: Relative Quantum Yield Determination

This compound is frequently used as a reference standard to determine the quantum yield of an unknown sample (X) using the comparative method described by Williams et al. The quantum yield is calculated using the following equation:

ΦX = ΦR * (IX / IR) * (AR / AX) * (nX² / nR²)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts X and R denote the unknown sample and the reference (this compound), respectively.

To minimize inner filter effects, solutions should be optically dilute, with absorbance values kept below 0.1 at the excitation wavelength.[10][18]

Factors Influencing this compound Fluorescence

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For this compound, quenching by halide ions (Cl⁻, Br⁻, I⁻) is a significant consideration.[19] This is a primary reason for using sulfuric acid instead of hydrochloric acid in standard preparations.[1] The quenching mechanism is typically dynamic (collisional), where the excited fluorophore is deactivated upon collision with the quencher (the halide ion).[13][20] This relationship is often described by the Stern-Volmer equation. The efficiency of quenching increases with the atomic mass of the halide, following the order I⁻ > Br⁻ > Cl⁻.[19]

Caption: Diagram of dynamic fluorescence quenching of quinine (QS).

Temperature Effects

The fluorescence quantum yield of this compound dissolved in sulfuric acid has been shown to be sensitive to temperature changes.[9] Studies have demonstrated a notable decrease in quantum yield as the temperature rises, particularly around room temperature (20-25°C).[10] This underscores the importance of maintaining a constant and controlled temperature during precise quantum yield measurements. For applications requiring high thermal stability, quinine in perchloric acid has been suggested as an alternative, as it shows a much weaker temperature dependence.[9][10]

References

- 1. echemi.com [echemi.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Quinine - Wikipedia [en.wikipedia.org]

- 6. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [omlc.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound [omlc.org]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 16. vernier.com [vernier.com]

- 17. Familiarization with excitation and emission spectra [mfs-iiith.vlabs.ac.in]

- 18. iss.com [iss.com]

- 19. Studies of the effect of halide ions on the fluorescence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Quinine Sulfate UV-Vis Absorption Spectrum Analysis

This guide provides a comprehensive overview of the analysis of quinine sulfate's UV-Vis absorption and fluorescence spectra, tailored for researchers, scientists, and professionals in drug development. It details the core photophysical properties, experimental methodologies, and data interpretation.

Core Photophysical Properties of this compound

This compound is a well-characterized fluorescent standard, particularly in acidic solutions. Its distinct absorption and emission characteristics make it a valuable tool for instrument calibration and comparative studies. The key quantitative data are summarized in the table below.

| Parameter | Value | Solvent/Conditions |

| Absorption Maxima (λmax) | ~317 nm, ~347-350 nm | 0.05 M to 0.5 M H₂SO₄ |

| Molar Absorptivity (ε) at 347.5 nm | 5,700 M⁻¹cm⁻¹ | 0.5 M H₂SO₄[1] |

| Molar Absorptivity (ε) at 349.0 nm | 5,700 M⁻¹cm⁻¹ | 0.05 M H₂SO₄[2] |

| Molar Absorptivity (ε) at 350 nm | 5,600 M⁻¹cm⁻¹ | 0.5 M H₂SO₄[3] |

| Excitation Maxima | ~350 nm | 0.05 M to 0.5 M H₂SO₄ |

| Fluorescence Emission Maxima | ~450 nm | 0.05 M to 0.5 M H₂SO₄[4][5] |

| Fluorescence Quantum Yield (Φf) | 0.546 | 0.05 M to 0.5 M H₂SO₄[1][2][6] |

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible data. The following sections outline the protocols for preparing this compound solutions and performing UV-Vis absorption and fluorescence spectroscopy.

Preparation of this compound Standard Solution

A stock solution of this compound is typically prepared in a certified solvent, most commonly 0.1 N or 0.5 M sulfuric acid (H₂SO₄), to ensure the complete protonation of the quinoline nitrogen, which is essential for its characteristic fluorescence.

Materials:

-

This compound dihydrate

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Volumetric flasks

-

Pipettes

Procedure:

-

Prepare the Solvent: To prepare a 0.5 M H₂SO₄ solution, carefully add 27.8 mL of concentrated H₂SO₄ (98%, 18.4 M) to approximately 800 mL of deionized water in a 1 L volumetric flask, with constant stirring and cooling in an ice bath. Once cooled to room temperature, dilute to the mark with deionized water.

-

Prepare the Stock Solution: Accurately weigh a precise amount of this compound dihydrate. Dissolve it in the 0.5 M H₂SO₄ solution in a volumetric flask to achieve a desired concentration (e.g., 100 µg/mL).

-

Prepare Working Solutions: Perform serial dilutions of the stock solution with the same 0.5 M H₂SO₄ solvent to prepare a series of working standards with concentrations appropriate for the analysis. For UV-Vis absorption, a wider concentration range can be used. For fluorescence, it is critical to use dilute solutions (absorbance < 0.1) to avoid inner filter effects[1][2].

UV-Vis Absorption Spectroscopy

Instrumentation:

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-450 nm).

-

Blank Measurement: Fill a quartz cuvette with the 0.5 M H₂SO₄ solvent to be used as a reference (blank). Place it in the reference cuvette holder.

-

Sample Measurement: Fill another quartz cuvette with the this compound working solution. Place it in the sample cuvette holder.

-

Data Acquisition: Acquire the absorption spectrum. The instrument will automatically subtract the blank spectrum from the sample spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Use the absorbance value at the λmax of interest and the known concentration to calculate the molar absorptivity using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Instrumentation:

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Excitation and Emission Wavelengths: Set the excitation monochromator to the desired wavelength, typically one of the absorption maxima of this compound (e.g., 350 nm). Set the emission monochromator to scan a range that covers the expected fluorescence emission (e.g., 370-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the 0.5 M H₂SO₄ solvent and record a blank scan to account for Raman scattering and any background fluorescence from the solvent.

-

Sample Measurement: Use a dilute this compound solution (absorbance at the excitation wavelength should be less than 0.1 to minimize the inner-filter effect)[1][2]. Record the fluorescence emission spectrum.

-

Data Correction: For accurate measurements, especially for quantum yield determination, the raw emission spectra should be corrected for the wavelength-dependent sensitivity of the detector and other instrumental artifacts.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the UV-Vis absorption and fluorescence analysis of this compound.

References

- 1. This compound [omlc.org]

- 2. This compound [omlc.org]

- 3. chegg.com [chegg.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PhotochemCAD | this compound [photochemcad.com]

A Technical Guide to the Biosynthesis of Quinine in Cinchona Species

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthetic pathway of quinine and related Cinchona alkaloids. It incorporates the latest research findings that have reshaped the understanding of this complex metabolic network, presenting a shift from a linear to a parallel pathway model. This document details the key enzymatic steps, presents quantitative data on alkaloid distribution, outlines common experimental methodologies, and provides schematic diagrams for core pathways and workflows.

Introduction: The Cinchona Alkaloids

For centuries, the bark of the Cinchona tree has been the sole source of quinine, a potent antimalarial drug.[1][2] Quinine is one of the four principal Cinchona alkaloids, alongside its diastereomer quinidine and their desmethoxy counterparts, cinchonidine and cinchonine.[3] These compounds belong to the vast family of monoterpenoid indole alkaloids (MIAs), which are synthesized via a complex series of enzymatic reactions.[1] While the total synthesis of quinine has been achieved, it is not economically viable, making the plant-based production crucial.[2] Understanding the biosynthetic pathway is paramount for metabolic engineering efforts aimed at improving yields or enabling heterologous production in microbial or other plant systems.[4][5]

Recent discoveries have fundamentally revised the long-held hypothesis of quinine biosynthesis. It was traditionally believed that the characteristic methoxy group of quinine was installed in the final stages of the pathway. However, research published in 2024 has demonstrated that this modification occurs at the very beginning of the pathway, on the precursor tryptamine.[6][7] This finding establishes that Cinchona plants utilize parallel biosynthetic pathways to produce both methoxylated (quinine/quinidine) and desmethoxylated (cinchonidine/cinchonine) alkaloids simultaneously.[7]

The Core Biosynthetic Pathway

The biosynthesis of Cinchona alkaloids begins with primary metabolites from the shikimate and methylerythritol phosphate (MEP) pathways, which provide the precursors for the central intermediate, strictosidine. From there, the pathway branches and undergoes numerous modifications to yield the final quinoline alkaloids.

Formation of Precursors: Tryptamine and Secologanin

The pathway initiates with two key precursors:

-

Tryptamine: Derived from the amino acid tryptophan through decarboxylation, a reaction catalyzed by tryptophan decarboxylase (TDC).[8]

-

Secologanin: A terpenoid synthesized from geranyl diphosphate (GPP) via the MEP pathway. The conversion of geraniol to secologanin involves multiple enzymatic steps, including hydroxylation by geraniol 10-hydroxylase (G10H).[9]

A pivotal discovery has shown that tryptamine can undergo further modification before entering the main pathway. In what is now understood as the first committed step towards quinine, tryptamine is hydroxylated and subsequently O-methylated to form 5-methoxytryptamine .[6][7] This step is crucial as it creates the substrate for the parallel methoxy-alkaloid pathway.

The Central Condensation Step: Strictosidine Synthesis

The universal precursor for all MIAs, strictosidine , is formed through a Pictet-Spengler condensation of tryptamine and secologanin.[2][8] This reaction is catalyzed by the enzyme strictosidine synthase (STR). Concurrently, the promiscuity of this enzyme allows for the condensation of 5-methoxytryptamine with secologanin to produce 5-methoxy-strictosidine , initiating the parallel pathway that leads directly to quinine.[7]

The Revised Quinine Biosynthetic Pathway Diagram

The diagram below illustrates the modern understanding of the parallel biosynthetic pathways for methoxylated and desmethoxylated Cinchona alkaloids, starting from the dual tryptamine precursors.

Caption: Parallel biosynthetic pathways of Cinchona alkaloids.

Post-Strictosidine Diversification

After the formation of strictosidine (and its methoxy analog), the pathway proceeds through several key enzymatic transformations. Recent studies have identified enzymes from Cinchona pubescens that are critical for this stage.[1][10]

-

Deglycosylation: Strictosidine is first deglycosylated by strictosidine glucosidase (SGD) to form strictosidine aglycone.

-

Formation of Dihydrocorynantheal: The unstable aglycone is converted to dihydrocorynantheal. This step is catalyzed by a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE).[10][11][12] These enzymes likely act on the 5-methoxy-strictosidine derivative as well, given their promiscuous nature.[7]

-

Rearrangement to Quinoline Scaffold: Dihydrocorynantheal undergoes a complex, multi-step rearrangement to form the characteristic quinoline scaffold of the Cinchona alkaloids, resulting in the formation of cinchoninone (from the desmethoxy pathway) and its 6'-methoxy equivalent (from the methoxy pathway).[13]

Late-Stage Modifications

The final steps of the pathway involve stereospecific reductions and, as previously hypothesized, hydroxylation and methylation.

-

Keto-Reduction: The ketone group on cinchoninone and its methoxy analog is reduced by NADPH-dependent keto-reductases.[1][13] This reduction can result in two different stereoisomers. Reduction of cinchoninone yields cinchonidine and cinchonine, while reduction of the methoxy-cinchoninone yields quinine and quinidine.

-

Hydroxylation and Methylation: The discovery of an O-methyltransferase specific for 6′-hydroxycinchoninone suggests a preferred order for the final steps in the previously hypothesized late-stage methoxylation pathway: hydroxylation, followed by methylation, and finally keto-reduction.[10][13] While the early methoxylation discovery revises the primary route to quinine, the existence of these enzymes suggests that alternative or minor pathways may still be operational in the plant.[13]

Quantitative Data on Alkaloid Composition

The relative abundance of the four major alkaloids varies between Cinchona species and even individual plants. Quantitative analysis provides insight into the metabolic flux through the parallel pathways. Supercritical Fluid Chromatography (SFC) is a modern, rapid, and environmentally friendly method for this analysis.[14]

| Alkaloid | Cinchona Bark Content (% w/w) | Notes |

| Cinchonine | 1.87% – 2.30% | Often the most dominant alkaloid in analyzed samples.[14][15][16] |

| Quinine | 1.59% – 1.89% | The second most abundant alkaloid in the same samples.[14] |

| Cinchonidine | 0.90% – 1.26% | Consistently the least abundant of the three quantified major alkaloids.[14] |

| Total Alkaloids | 4.75% – 5.20% | The total content of the three major alkaloids in the analyzed bark samples.[14][16] |

Key Enzymes in Quinine Biosynthesis

The elucidation of the quinine pathway has been made possible by the identification and characterization of its key enzymes.

| Enzyme | Abbreviation | Role in Pathway |

| Tryptophan Decarboxylase | TDC | Converts Tryptophan to Tryptamine.[8] |

| Tryptamine 5-hydroxylase | T5H | Putative oxidase that hydroxylates Tryptamine (first step to methoxy group).[6][7] |

| O-methyltransferase | OMT | Methylates 5-hydroxytryptamine to 5-methoxytryptamine.[6][7] |

| Strictosidine Synthase | STR | Condenses (5-methoxy)tryptamine and secologanin to form (5-methoxy)strictosidine.[8] |

| Strictosidine β-D-Glucosidase | SGD | Removes the glucose moiety from strictosidine. |

| Dihydrocorynantheal Synthase | CpDCS | A medium-chain alcohol dehydrogenase involved in forming dihydrocorynantheal.[1][10] |

| Dihydrocorynantheal Esterase | CpDCE | An esterase that acts with CpDCS to yield dihydrocorynantheal.[1][10] |

| Cytochrome P450 Hydroxylase | P450 | Catalyzes hydroxylation reactions, including the proposed late-stage C6' hydroxylation.[13] |

| Keto-Reductase | KR | Reduces the ketone intermediate to produce the final four Cinchona alkaloids.[1] |

Experimental Protocols and Methodologies

The discovery of the genes and enzymes in the quinine pathway relies on a combination of modern multi-omics and classical biochemical techniques.[1][17]

Gene Discovery via Transcriptomics

The primary approach for identifying candidate genes is through transcriptomics (RNA-seq).[1] The underlying hypothesis is that genes involved in the biosynthesis of a specific metabolite will be co-expressed, showing higher expression levels in tissues where the compound accumulates (e.g., roots and stems for quinine).[1][13] By comparing gene expression profiles between high-alkaloid and low-alkaloid tissues, researchers can generate a list of candidate genes, often searching for orthologs of known enzymes from other MIA pathways (e.g., from Catharanthus roseus).[9][13]

Functional Characterization via Heterologous Expression

Once candidate genes are identified, their function must be validated. The most common method is transient heterologous expression, often in Nicotiana benthamiana.[6][7] This "gene stacking" approach allows for the rapid reconstitution of parts of a metabolic pathway in a non-native host.[4]

Workflow:

-

Gene Synthesis: Candidate genes are synthesized and cloned into plant expression vectors.

-

Agroinfiltration: The vectors are introduced into Agrobacterium tumefaciens, which is then infiltrated into the leaves of N. benthamiana.

-

Substrate Feeding: The infiltrated leaves are fed with known precursors (e.g., tryptamine, secologanin).[7]

-

Metabolite Extraction and Analysis: After an incubation period, metabolites are extracted from the leaf tissue.

-

LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the reaction products, confirming the function of the expressed enzyme(s).

Caption: Workflow for gene discovery and functional characterization.

Metabolite Analysis and Quantification

Analyzing the complex mixture of alkaloids in plant extracts requires powerful separation techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for Cinchona alkaloid analysis. However, strong interactions between the basic alkaloids and silica-based columns can lead to poor peak shape, requiring careful method development.[3]

-

Supercritical Fluid Chromatography (SFC): A modern alternative that uses compressed CO2 as the primary mobile phase. SFC offers faster separation times (resolving six major alkaloids in under 7 minutes) and is more environmentally friendly than HPLC.[14][15] Method validation shows SFC to be accurate, precise, and selective for quantifying Cinchona alkaloids.[16]

Conclusion and Future Outlook

The elucidation of the quinine biosynthetic pathway has advanced significantly, culminating in the recent paradigm shift from a linear to a parallel pathway model. This new understanding, which places the key methoxylation step at the very beginning of the pathway, clarifies how Cinchona species efficiently produce two distinct series of alkaloids. The identification of key genes and enzymes, such as CpDCS, CpDCE, and the early-stage OMT, provides critical tools for metabolic engineering.[6][10]

Future research will likely focus on identifying the remaining unknown enzymes (e.g., the transporters and transcription factors that regulate the pathway) and leveraging this knowledge for biotechnological applications. Reconstituting the complete pathway in a heterologous host like yeast or E. coli remains a major goal, which, if achieved, could provide a stable, scalable, and economically viable source of quinine and its valuable derivatives.[4][18]

References

- 1. Early and Late Steps of Quinine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in the Metabolic Engineering of Alkaloids in Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uwec.edu [chem.uwec.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. tarjomefa.com [tarjomefa.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. early-and-late-steps-of-quinine-biosynthesis - Ask this paper | Bohrium [bohrium.com]

- 12. Early and Late Steps of Quinine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility and Stability of Quinine Sulfate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of quinine sulfate in aqueous solutions: its solubility and stability. Understanding these characteristics is paramount for the successful formulation, development, and analytical control of pharmaceutical products containing this essential antimalarial drug. This document synthesizes key data, outlines detailed experimental protocols, and presents visual representations of relevant pathways and workflows to support research and development efforts.

Solubility of this compound

The aqueous solubility of this compound is a crucial parameter influencing its dissolution and subsequent bioavailability. It is characterized as being slightly soluble in water, with its solubility being significantly dependent on pH and temperature.

Quantitative Solubility Data

The solubility of this compound in aqueous media at various pH values and temperatures is summarized in the table below. This data highlights the pronounced pH-dependent nature of its solubility, which is attributed to the protonation state of the molecule.

| Temperature (°C) | pH | Solubility (mg/mL) | Reference |

| 37 | 1.0 | 4.44 | [1] |

| 37 | 4.5 | 1.44 | [1] |

| 37 | 6.8 | 0.83 | [1] |

| 25 | Neutral | ~0.058 | [1] |

| 25 | - | ~2 | [2] |

| 100 | - | Sparingly soluble | [3][4] |

Factors Influencing Solubility

Several factors can influence the aqueous solubility of this compound:

-

pH: As a weak base, the solubility of this compound increases significantly in acidic conditions due to the protonation of its nitrogen atoms, leading to the formation of more soluble salts[1].

-

Temperature: Generally, the solubility of this compound in water increases with temperature[4].

-

Polymorphism: this compound can exist in different polymorphic forms, which can exhibit varying solubility profiles. The metastable forms are generally more soluble than the stable crystalline form[5][6].

-

Complexation: The use of complexing agents, such as cyclodextrins, has been shown to enhance the aqueous solubility of this compound by forming inclusion complexes[7].

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical quality attribute that can be affected by several environmental factors, including light, pH, and the presence of oxidizing agents. Degradation of the molecule can lead to a loss of potency and the formation of potentially harmful impurities.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. This compound has been shown to degrade under the following stress conditions:

| Stress Condition | Reagent/Condition | Observation | Reference |

| Acidic Hydrolysis | 1N HCl, 2 hours | 98.1% of the drug remained, indicating some degradation. | [8] |

| Alkaline Hydrolysis | 1N NaOH, 2 hours | 100.4% of the drug remained, suggesting it is relatively stable under these specific alkaline conditions. | [8] |

| Oxidation | 30% H₂O₂, 2 hours | 100.3% of the drug remained, indicating good stability against this oxidizing agent in the short term. | [8] |

| Thermal Degradation | 80°C, 12 hours | 97.6% of the drug remained, showing some thermal lability. | [8] |

| Photodegradation | UV light, 24 hours | 100.9% of the drug remained, suggesting photostability under the tested conditions. | [8] |

Note: The results from forced degradation studies can vary depending on the specific experimental conditions.

Degradation Pathways

The degradation of quinine can proceed through several pathways, depending on the stressor. The primary sites of degradation are the quinoline and quinuclidine rings.

-

Oxidation: Oxidation can lead to the formation of Quinine N-oxide at the quinuclidine nitrogen and quininal (the aldehyde derivative of the secondary alcohol)[9][10][11].

-

Photodegradation: Exposure to light can induce complex degradation pathways, including photodealkylation and hydroxylation of the quinoline ring[12].

The following diagram illustrates a simplified potential degradation pathway for quinine under oxidative stress.

Caption: Simplified degradation pathway of this compound under oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent (e.g., the corresponding buffer) to a concentration within the linear range of the analytical method.

-

Determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L for each pH and temperature condition.

-

The following diagram outlines the workflow for the shake-flask solubility determination.

Caption: Workflow for equilibrium solubility determination by the shake-flask method.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., acetonitrile, methanol) in various ratios. A common mobile phase is 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol (40:25:35 v/v/v)[13]. |

| Flow Rate | 1.0 mL/min[13] |

| Injection Volume | 20 µL |

| Detector | UV detector set at a wavelength where this compound has significant absorbance and degradation products do not interfere (e.g., 330 nm)[13]. |

| Temperature | Ambient or controlled (e.g., 30°C) |

Methodology for Forced Degradation Sample Analysis:

-

Sample Preparation:

-

Prepare aqueous solutions of this compound.

-

Subject the solutions to various stress conditions as outlined in section 2.1.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.

-

-

Chromatographic Analysis:

-

Inject the prepared samples, along with a standard solution of undegraded this compound and a blank, into the HPLC system.

-

Run the chromatogram for a sufficient time to allow for the elution of the parent drug and all degradation products.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Identify the peaks of the degradation products.

-

Calculate the percentage of this compound remaining and the percentage of each degradation product formed. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

The logical workflow for developing and applying a stability-indicating HPLC method is depicted below.

Caption: Workflow for stability-indicating HPLC method development and application.

Dissolution Testing for this compound Tablets

Dissolution testing is a critical quality control test to ensure batch-to-batch consistency and predict in vivo performance. The following is a typical protocol based on USP guidelines.

USP Apparatus 1 (Basket) Method:

| Parameter | Condition |

| Apparatus | USP Apparatus 1 (Basket) |

| Medium | 900 mL of 0.01 N hydrochloric acid |

| Rotation Speed | 100 rpm |

| Temperature | 37 ± 0.5°C |

| Sampling Times | 45 minutes |

| Quantification | UV-Vis spectrophotometry at the wavelength of maximum absorbance (around 248 nm) or a validated HPLC method. |

| Acceptance Criteria | Not less than 75% (Q) of the labeled amount of this compound is dissolved in 45 minutes[10]. |

Methodology:

-

Preparation:

-

Place 900 mL of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.

-

Place one tablet in each basket.

-

-

Dissolution Run:

-

Lower the baskets into the dissolution medium and start the apparatus at 100 rpm.

-

-

Sampling:

-

At 45 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating basket, not less than 1 cm from the vessel wall.

-

Filter the samples immediately.

-

-

Analysis:

-

Dilute the filtered samples with the dissolution medium to a suitable concentration.

-

Measure the absorbance of the sample solutions and a standard solution of this compound at 248 nm.

-

Calculate the percentage of the labeled amount of this compound dissolved.

-

Conclusion

The solubility and stability of this compound in aqueous solutions are complex properties influenced by a variety of factors. A thorough understanding and characterization of these attributes are indispensable for the development of safe, effective, and stable pharmaceutical formulations. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating informed decision-making throughout the drug development lifecycle. It is recommended that specific experimental conditions be optimized and validated for each unique formulation and analytical requirement.

References

- 1. Buy this compound | 804-63-7 | >98% [smolecule.com]

- 2. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fip.org [fip.org]

- 4. fao.org [fao.org]

- 5. Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate [scirp.org]

- 6. scirp.org [scirp.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. The oxidation reaction of quinine by potassium permanganate (KMnO4) | Jurnal Sains Teh dan Kina [tcrjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Genesis of Antimalarial Chemotherapy: An In-depth Technical Guide to Early Quinine Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on quinine for the treatment of malaria, spanning from the initial use of cinchona bark to the early clinical investigations of the purified alkaloid in the 19th and early 20th centuries. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the historical context, experimental methodologies, and nascent theoretical frameworks that established quinine as the first effective chemotherapeutic agent against an infectious disease.

From Bark to Alkaloid: The Dawn of Quantifiable Treatment

The use of cinchona bark to treat fevers, including those caused by malaria, dates back to the 17th century.[1][2] However, it was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid, quinine.[2][3] This pivotal discovery transformed malaria treatment from a qualitative art, reliant on inconsistent bark preparations, to a quantifiable science. The availability of purified quinine allowed for the standardization of dosages and the systematic evaluation of its efficacy and toxicity.[4][5]

Early Prophylactic and Therapeutic Investigations: Laying the Groundwork for Clinical Trials

The late 19th and early 20th centuries saw the first systematic studies of quinine's efficacy in both preventing and treating malaria. These early investigations, while not adhering to modern standards of clinical trial design, represent a critical step in the development of evidence-based medicine.

Prophylactic Trials of Angelo Celli

At the turn of the 20th century, Italian physician Angelo Celli conducted pioneering prophylactic trials to assess quinine's ability to prevent malaria in healthy individuals in endemic areas.[6] His work provided some of the earliest quantitative evidence of quinine's protective effects.

Experimental Protocol: Celli's Prophylactic Quinine Trials (c. 1900)

-

Objective: To determine the efficacy of daily low-dose quinine in preventing malarial fevers in a population exposed to the disease.

-

Study Population: 913 individuals (railway workers and their families) in 12 Italian towns with high malaria prevalence. A control group of 626 untreated individuals in seven similar towns was also observed.[6]

-